2-Isopropyl-3-methoxyphenol
Description
2-Isopropyl-3-methoxyphenol is a phenolic derivative characterized by a hydroxyl group (-OH) at the para position relative to a methoxy (-OCH₃) group and an isopropyl (-CH(CH₃)₂) substituent on the aromatic ring.
Properties
CAS No. |
123151-45-1 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)10-8(11)5-4-6-9(10)12-3/h4-7,11H,1-3H3 |
InChI Key |
LNGZPVUURAGLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula : C₁₀H₁₄O₂ (based on substitution pattern).
- Molecular Weight : ~166.22 g/mol (calculated from formula).
- Functional Groups: Phenol (aromatic -OH), methoxy (-OCH₃), and isopropyl (-CH(CH₃)₂).
The methoxy group is electron-donating, reducing phenol acidity compared to unsubstituted phenol. The isopropyl group introduces steric hindrance, influencing reactivity and solubility [1].
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Properties of Selected Phenolic Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-Isopropyl-3-methoxyphenol | C₁₀H₁₄O₂ | 166.22 (estimated) | -OH, -OCH₃, -CH(CH₃)₂ | Moderate acidity, low water solubility |
| 2-Isopropyl-5-methylphenol (Thymol) | C₁₀H₁₄O | 150.22 | -OH, -CH₃, -CH(CH₃)₂ | Antimicrobial, minty odor, mp 49–51°C |
| 4-Isopropyl-3-methoxyphenol | C₁₀H₁₄O₂ | 166.22 | -OH, -OCH₃, -CH(CH₃)₂ | Isomeric differences in reactivity |
| 5-(Hydroxymethyl)-2-isopropyl-3-methoxyphenol | C₁₁H₁₆O₃ | 196.24 | -OH, -OCH₃, -CH(CH₃)₂, -CH₂OH | Enhanced solubility due to -CH₂OH group [3] |
Chemical Reactivity and Acidity
- 2-Isopropyl-3-methoxyphenol: The methoxy group decreases acidity (pKa ~10–11 estimated) compared to phenol (pKa ~9.95) due to electron-donating effects. Steric hindrance from the isopropyl group may slow electrophilic substitution reactions [1].
- Thymol : Lacks a methoxy group, making it slightly more acidic (pKa ~10.3). Its antimicrobial activity is linked to membrane disruption in microbes [1].
Solubility and Stability
- Lipophilicity: 2-Isopropyl-3-methoxyphenol is expected to be lipophilic due to its isopropyl and methoxy groups, similar to thymol.
- Stability : Methoxy groups generally enhance oxidative stability compared to methyl groups.
Notes on Evidence Limitations
- This highlights the need to verify substituent identities in chemical names [1].
- Data Gaps: Direct studies on 2-Isopropyl-3-methoxyphenol are absent in the provided evidence; comparisons rely on structural analogs.
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